![molecular formula C10H8FNO B1270623 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde CAS No. 842972-09-2](/img/structure/B1270623.png)
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde
Overview
Description
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H8FNO . It is used as a reagent for regio- and enantioselective preparation of N-alkylated indole- and pyrrole-3-carbaldehydes .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde consists of a 1H-indole ring substituted with a fluoro group at the 5th position, a methyl group at the 3rd position, and a carbaldehyde group at the 2nd position .Physical And Chemical Properties Analysis
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde is a solid at room temperature . Its molecular weight is 177.18 .Scientific Research Applications
Pharmaceutical Research
Indole derivatives, including 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Activity
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-Inflammatory & Anti-Proliferative Agents
Indole-5-carboxaldehyde, a similar compound to 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, has been used as a reactant in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
Aldose Reductase Inhibitors
Some indole-3-carbaldehyde derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These enzymes play a crucial role in the polyol pathway, and their inhibition can be beneficial in managing complications of diabetes.
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial activity . This makes 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
Indole derivatives have demonstrated anticancer activity . Therefore, 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde could potentially be used in cancer research and drug development.
Safety and Hazards
properties
IUPAC Name |
5-fluoro-3-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCNOLBLABFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360640 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |
CAS RN |
842972-09-2 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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